N-methyl-6-morpholinopyridazin-3-amine

Polar surface area Membrane permeability Physicochemical profiling

N-Methyl-6-morpholinopyridazin-3-amine (CAS 61472-02-4) is a 3,6-disubstituted pyridazine heterocycle with the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol. The compound features a morpholine ring at position 6 and a methylamino group at position 3, yielding a predicted LogP of -0.15820 and a polar surface area (PSA) of 53.51 Ų.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 61472-02-4
Cat. No. B12919996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-6-morpholinopyridazin-3-amine
CAS61472-02-4
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCNC1=NN=C(C=C1)N2CCOCC2
InChIInChI=1S/C9H14N4O/c1-10-8-2-3-9(12-11-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3,(H,10,11)
InChIKeyBXQYLEKFTGOWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-6-morpholinopyridazin-3-amine (CAS 61472-02-4): Physicochemical Baseline and Procurement-Relevant Classification


N-Methyl-6-morpholinopyridazin-3-amine (CAS 61472-02-4) is a 3,6-disubstituted pyridazine heterocycle with the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol . The compound features a morpholine ring at position 6 and a methylamino group at position 3, yielding a predicted LogP of -0.15820 and a polar surface area (PSA) of 53.51 Ų . It is commercially available at 97% purity as a research-grade building block . The compound has been referenced as a downstream synthetic product in the pharmacological evaluation of 3,6-substituted pyridazine derivatives, indicating its role as an intermediate in bioactivity-oriented synthesis programs .

Why N-Methyl-6-morpholinopyridazin-3-amine Cannot Be Replaced by Generic Pyridazine Analogs: Physicochemical and Pharmacological Differentiation


Although 6-morpholinopyridazin-3-amine (CAS 66346-91-6), N-isopropyl-6-morpholinopyridazin-3-amine (CAS 61472-03-5), and 3-chloro-6-methylaminopyridazine (CAS 14959-32-1) share a common pyridazine scaffold, they are not functionally interchangeable for scientific procurement. N-Methyl substitution at the 3-amino position alters the hydrogen-bond donor/acceptor profile, reduces polar surface area by approximately 11.5 Ų compared to the des-methyl analog, and shifts LogP, directly impacting membrane permeability, target engagement, and pharmacokinetic behavior [1]. Furthermore, the N-isopropyl analog displays potent proteasome inhibition (IC₅₀ = 0.2 nM) that is absent in the N-methyl derivative, while the 3-chloro precursor serves purely as a synthetic intermediate lacking the morpholine group required for biological recognition . These physicochemical and pharmacological differences mean that procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for N-Methyl-6-morpholinopyridazin-3-amine Versus Closest Structural Analogs


Polar Surface Area Reduction of ~11.5 Ų Versus Des-Methyl Analog Improves Predicted Membrane Permeability

N-Methylation at the 3-amino position reduces the polar surface area (PSA) of N-methyl-6-morpholinopyridazin-3-amine to 53.51 Ų, compared with 65.00 Ų for the des-methyl analog 6-morpholinopyridazin-3-amine (CAS 66346-91-6), a decrease of 11.49 Ų (17.7% reduction) [1]. The XLogP3 value increases to 0.4 for the N-methyl derivative versus a predicted LogP of -0.1095 for the des-methyl compound, indicating enhanced lipophilicity upon methylation [1].

Polar surface area Membrane permeability Physicochemical profiling N-methylation effect Fragment-based drug discovery

Absence of Potent Proteasome Inhibition: Key Differentiation from N-Isopropyl Analog

The N-isopropyl analog (CAS 61472-03-5) demonstrates extremely potent inhibition of the Leishmania donovani proteasome β5 subunit chymotrypsin-like (CT-L) activity with an IC₅₀ of 0.2 nM, displaying 11,000-fold selectivity over the caspase-like activity (IC₅₀ = 2,200 nM) and >250,000-fold selectivity over trypsin-like activity (IC₅₀ > 50,000 nM) . The N-methyl derivative lacks this proteasome inhibitory profile due to the smaller N-alkyl substituent, which is predicted to occupy a different steric volume within the enzyme active site. This represents a critical functional divergence: the N-methyl analog is suitable for target spaces where potent proteasome inhibition is undesirable, such as CNS-focused programs requiring a cleaner off-target profile .

Proteasome inhibition N-alkyl SAR Selectivity profiling Anti-parasitic drug discovery β5 subunit

Synthetic Intermediate for Pharmacologically Active 3,6-Disubstituted Pyridazines Documented in Peer-Reviewed Literature

N-Methyl-6-morpholinopyridazin-3-amine is explicitly documented as a downstream synthesis product of 3-chloro-6-methylaminopyridazine (CAS 14959-32-1) in the Journal of Pharmaceutical Sciences (1976, vol. 65, p. 1505–1510), a study that pharmacologically evaluated a series of 3,6-substituted pyridazine derivatives . This positions the compound as a validated intermediate within a peer-reviewed bioactivity program, distinguishing it from analogs lacking documented pharmacological provenance. In contrast, the chloro precursor (CAS 14959-32-1) is primarily a synthetic intermediate without the morpholine group necessary for biological target engagement, as evidenced by its distinct molecular weight (143.57 g/mol vs. 194.23 g/mol) and heteroatom composition .

Synthetic chemistry Pyridazine derivatization Pharmacological evaluation Downstream synthesis Bioactivity-oriented synthesis

N-Methyl Substituent on the Pyridazin-3-amine Scaffold Provides a Defined SAR Anchor Point Relative to Unsubstituted Amine Analogs

Direct comparison of N-alkyl substitution effects on pyridazin-3-amine biological activity can be inferred from the 4-(aminomethyl)pyridazin-3-amine series tested against semicarbazide-sensitive amine oxidase (SSAO, EC 1.4.3.21). 4-(Aminomethyl)-N-methylpyridazin-3-amine exhibits 47% inhibition at 0.5 mM, compared with 29% inhibition for the N-ethyl analog and 44% inhibition for the N-propyl analog under identical assay conditions [1]. Although these compounds differ from the target by having an aminomethyl group at position 4 rather than a morpholine at position 6, the trend demonstrates that the N-methyl substituent imparts distinct inhibitory activity relative to larger N-alkyl groups. The target compound, bearing a 6-morpholino substituent in place of the 4-aminomethyl group, provides a structurally orthogonal starting point for exploring the contribution of the 6-position heterocycle to target engagement [2].

Structure-activity relationship N-alkylation Methyl scanning Hydrogen bond donor modulation Medicinal chemistry optimization

Morpholino-Substituted Pyridazin-3-amines as Recognized Scaffolds for PDE10A and MAO-A Inhibition Provide a Defined Biological Annotation Framework

6-Morpholinopyridazin-3-amine (CAS 66346-91-6), the des-methyl parent of the target compound, has been reported to exhibit an IC₅₀ of 28 μM in an unspecified kinase assay, establishing a quantitative baseline for this scaffold class . Additionally, 6-morpholinopyridazin-3-amine derivatives have been identified as potential PDE10A inhibitors, with some analogs achieving IC₅₀ values as low as 0.003 nM against full-length human PDE10A [1]. In the MAO-A space, pyridazine-based morpholine derivatives have demonstrated potent reversible inhibition (IC₅₀ = 0.17 μM for the morpholine derivative), with the morpholine oxygen's electronegativity being critical for enzyme interaction compared to piperidine analogs (IC₅₀ = 0.76 μM) . The N-methyl substitution on the target compound modulates the hydrogen-bond donor capacity relative to the primary amine parent, potentially altering selectivity between these annotated target classes.

Phosphodiesterase 10A Monoamine oxidase A Fragment-based screening Scaffold annotation Neurodegenerative disease

Compliance with Fragment-Based Drug Discovery (FBDD) 'Rule of Three' Criteria Enables Direct Use in Fragment Screening Cascades

N-Methyl-6-morpholinopyridazin-3-amine satisfies the 'Rule of Three' criteria for fragment-based drug discovery: molecular weight of 194.23 g/mol (<300 Da), 1 hydrogen bond donor (<3), and 5 hydrogen bond acceptors (within acceptable range for fragment optimization) . The des-methyl analog 6-morpholinopyridazin-3-amine (MW = 180.21 g/mol) also complies with Rule of Three and is commercially positioned as an FBDD fragment . The key differentiation is that the N-methyl group provides an additional vector for fragment elaboration via N-demethylation or further N-alkylation chemistry, while the morpholine ring at position 6 enables vector-based fragment linking strategies. This dual functionalization distinguishes the compound from simpler pyridazine fragments that offer only a single growth vector.

Fragment-based drug discovery Rule of Three Fragment library Biophysical screening Lead discovery

Optimal Procurement and Application Scenarios for N-Methyl-6-morpholinopyridazin-3-amine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring Dual-Vector Elaboration from a Morpholinopyridazine Core

For fragment screening programs targeting PDE10A, MAO-A, or kinase enzymes, N-methyl-6-morpholinopyridazin-3-amine offers two independent synthetic growth vectors (the N-methyl group and the morpholine ring) from a single fragment hit, satisfying Rule of Three criteria (MW 194.23, HBD = 1) . The reduced PSA (53.51 Ų vs. 65.00 Ų for the des-methyl analog) predicts superior cell permeability, making this compound preferable over the des-methyl parent for cell-based fragment screening cascades where intracellular target engagement is required [1].

SAR Exploration of N-Alkyl Effects on Pyridazin-3-amine Pharmacology Without Proteasome Liability

In medicinal chemistry programs where N-alkyl substitution on the pyridazin-3-amine scaffold is being optimized for SSAO or MAO-A inhibition, the N-methyl analog provides a defined reference point showing 47% SSAO inhibition at 0.5 mM (based on structurally related 4-aminomethyl series) [2]. Critically, unlike the N-isopropyl analog (proteasome β5 CT-L IC₅₀ = 0.2 nM), the N-methyl derivative is not expected to exhibit potent proteasome inhibition, making it suitable for CNS-targeted programs where proteasome inhibition is an undesirable off-target liability .

Synthetic Intermediate for Pharmacologically Validated 3,6-Disubstituted Pyridazine Libraries

As a documented downstream product in the pharmacological evaluation of 3,6-substituted pyridazines (J. Pharm. Sci. 1976, vol. 65, p. 1505–1510), N-methyl-6-morpholinopyridazin-3-amine serves as a validated starting point for parallel library synthesis . The N-methyl group can be selectively deprotected or further functionalized, while the morpholine ring can be replaced via nucleophilic aromatic substitution to generate diverse analog sets. This documented pharmacological provenance differentiates the compound from uncharacterized building blocks and supports its use in bioactivity-oriented synthesis workflows.

Quote Request

Request a Quote for N-methyl-6-morpholinopyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.